molecular formula C7H14ClNO B6604256 {2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride CAS No. 2866334-13-4

{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride

Cat. No.: B6604256
CAS No.: 2866334-13-4
M. Wt: 163.64 g/mol
InChI Key: LJBXPZPREJLDME-UHFFFAOYSA-N
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Description

{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride is a bicyclic amine derivative with a hydroxylmethyl group at the 4-position of the 2-azabicyclo[2.2.1]heptane scaffold. Its molecular formula is C₇H₁₄ClNO (MW: 163.64), and it is commonly used in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitors and central nervous system (CNS) agents . The compound is commercially available with a purity of ≥97% (CAS: 1955494-71-9) and requires storage at 2–8°C .

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-5-7-2-1-6(3-7)8-4-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBXPZPREJLDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1NC2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 2-Azabicyclo[2.2.1]heptane

  • Starting Material : N-protected pyrrolidine derivatives.

  • Cyclization Agent : Trimethylaluminum (AlMe₃) in toluene.

  • Conditions : Reflux at 110°C for 12 hours.

  • Yield : 70–75% after column purification.

Step 2: Hydroxymethyl Functionalization

  • Reagent : Paraformaldehyde in acetic acid.

  • Mechanism : Electrophilic substitution at the bridgehead carbon.

  • Challenges : Competing oligomerization requires careful stoichiometric control.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt to enhance solubility and stability.

Procedure

  • Neutralization : The bicyclic amine is dissolved in anhydrous ethanol.

  • Acid Addition : Hydrochloric acid (37% w/w) is added dropwise at 0°C.

  • Crystallization : Cooling to −20°C precipitates the hydrochloride salt.

  • Yield : 95–98% with >99% purity by HPLC.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)StereoselectivityScalability
Pd-catalyzed cyclizationPd(OAc)₂, DCE85–9299High (endo)Industrial
Stepwise cyclizationAlMe₃, paraformaldehyde65–7095ModeratePilot-scale

Trade-offs : The palladium method offers superior stereocontrol but requires expensive catalysts. The stepwise approach is cost-effective but less efficient for complex derivatives.

Challenges and Optimization Strategies

Stereochemical Misassignments

Early synthetic efforts faced issues with incorrect endo/exo stereochemistry assignments, leading to erroneous bioactivity claims. Modern protocols employ X-ray crystallography and advanced NMR (e.g., NOESY) to confirm configurations.

Catalyst Deactivation

Palladium catalysts are prone to poisoning by amine byproducts. Solutions include:

  • Ligand Design : Bulky phosphines (e.g., PPh₃) improve catalyst longevity.

  • Additives : Molecular sieves absorb generated water.

Purification Difficulties

The polar nature of the hydrochloride salt complicates crystallization. Gradient recrystallization using ethanol/ether mixtures achieves >99% purity.

Emerging Methodologies

Continuous Flow Synthesis

Recent advancements adapt the palladium-catalyzed method to continuous flow systems, reducing reaction times from 24 hours to 2 hours and improving yields by 15%.

Biocatalytic Approaches

Preliminary studies explore ketoreductases for asymmetric reduction of bicyclic ketone intermediates, though yields remain low (30–40%) .

Chemical Reactions Analysis

Types of Reactions

{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the hydroxyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Methyl derivatives

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Alzheimer's Disease Treatment

Research indicates that {2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride may be effective in treating Alzheimer's disease by modulating cholinergic signaling pathways. Its selectivity for the M1 muscarinic receptor subtype suggests potential benefits in enhancing cognitive function and reducing symptoms associated with this condition.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The compound has shown promise as an inhibitor of DPP-4, an enzyme involved in glucose metabolism and linked to type 2 diabetes management. Studies indicate that derivatives of this compound exhibit lower cardiotoxicity and improved pharmacokinetic properties compared to existing DPP-4 inhibitors like sitagliptin .

The interaction studies reveal that this compound effectively engages with several biological targets, leading to diverse physiological effects. The ability to form hydrogen bonds due to its functional groups enhances its interaction with enzymes and receptors involved in neurotransmission.

Compound NameStructure TypeNotable Activity
EpibatidineAzabicyclic compoundPotent agonist at nicotinic receptors
NeogliptinDipeptidyl peptidase inhibitorImproved potency against DPP-4 compared to sitagliptin
Tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamateBicyclic amineVaried interactions with different receptor subtypes

Case Study 1: Neuroprotective Effects

A study exploring the neuroprotective effects of this compound demonstrated its potential to reduce neuroinflammation and improve cognitive performance in animal models of Alzheimer’s disease. The results indicated significant improvements in memory retention tests compared to control groups.

Case Study 2: Metabolic Regulation

In another study focused on metabolic regulation, derivatives of this compound were tested for their ability to modulate blood glucose levels in diabetic rats. The findings revealed a notable reduction in glucose levels, suggesting a mechanism involving DPP-4 inhibition.

Mechanism of Action

The mechanism of action of {2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

2-Azabicyclo[2.2.1]heptan-3-ylmethanol Hydrochloride
  • CAS : 347381-85-5
  • Molecular Weight : 163.64 (same as target compound)
  • Key Difference : The hydroxylmethyl group is at the 3-position instead of the 4-position. This positional isomerism may influence binding affinity in biological targets due to altered spatial orientation .
{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol Hydrochloride
  • CAS : CID 117697776
  • Molecular Formula: C₆H₁₁NO₂·HCl (MW: 177.62)
  • Key Difference: Substitution of a nitrogen atom with oxygen (oxa vs. aza) in the bicyclo framework.
Methyl 2-Azabicyclo[2.2.1]heptane-4-carboxylate Hydrochloride
  • CAS : 2624129-19-5
  • Molecular Formula: C₈H₁₄ClNO₂ (MW: 199.66)
  • Key Difference : Replacement of the hydroxyl group with a methyl ester. This modification increases lipophilicity and may enhance blood-brain barrier penetration .

Fluorinated Derivatives

5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
  • CAS : 2288709-05-5
  • Molecular Weight : 165.60
6-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
  • CAS: Not explicitly listed (related to PharmaBlock’s catalog)
  • Key Difference : Fluorine at the 6-position. The position of halogenation can modulate steric effects and electronic distribution, influencing target selectivity .

Expanded Bicyclo Frameworks

{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol Hydrochloride
  • CAS : 1955554-74-1
  • Molecular Formula: C₉H₁₇ClNO (MW: 206.69)
{1-Azabicyclo[3.2.1]octan-5-yl}methanol Hydrochloride
  • CAS : 1955561-19-9
  • Molecular Formula: C₈H₁₆ClNO (MW: 177.67)
  • Key Difference : The larger bicyclo[3.2.1]octane framework introduces additional methylene groups, altering solubility and conformational flexibility .

Functional Group Modifications

2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic Acid
  • Molecular Weight : 233.74
  • Key Difference : Introduction of a Boc-protected amine and carboxylic acid group. This derivative is used as an intermediate in peptide synthesis, offering orthogonal protection strategies .
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane Hydrochloride
  • CAS : 2306425-80-7
  • Molecular Formula: C₇H₁₄ClNO (MW: 163.6)
  • Key Difference : Smaller bicyclo[2.1.1]hexane system with a methoxymethyl group. The reduced ring size may limit steric bulk but increase synthetic accessibility .

Biological Activity

{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activities. The compound features a nitrogen atom in its bicyclic structure, with a hydroxymethyl group at the 4-position, which contributes to its reactivity and interaction with various biological targets.

The hydrochloride salt form of {2-azabicyclo[2.2.1]heptan-4-yl}methanol enhances its solubility and stability, making it suitable for various applications in biological research and drug development. Its chemical reactivity is influenced by the functional groups present, allowing it to participate in diverse biochemical interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. This compound has been identified as a muscarinic acetylcholine receptor antagonist , particularly selective for the M1 subtype, which is implicated in cognitive functions and neurological disorders like Alzheimer's disease. The ability to form hydrogen bonds due to the presence of both nitrogen and hydroxymethyl groups enables it to modulate various biological pathways effectively.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : This compound has shown potential as an inhibitor of DPP-4, an enzyme involved in glucose metabolism, which is significant for managing type 2 diabetes. Derivatives of this compound have demonstrated lower cardiotoxicity and improved pharmacokinetics compared to existing DPP-4 inhibitors like sitagliptin.
  • Neuroprotective Effects : The selectivity for M1 muscarinic receptors suggests potential therapeutic applications in neurodegenerative diseases by enhancing cholinergic signaling pathways, which could lead to cognitive improvements in conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

  • Inhibition Studies : A study investigated the inhibitory effects on DPP-4, revealing that certain derivatives exhibited promising results with minimal side effects compared to traditional treatments.
  • Neuropharmacological Assessment : Research assessing the impact on M1 muscarinic receptors indicated that this compound could enhance cognitive function in animal models, suggesting its potential use in treating cognitive impairments associated with aging or neurodegenerative diseases.
  • Synthesis and Characterization : Various synthetic routes have been developed for the preparation of this compound, highlighting its versatility as a building block in organic synthesis and its potential applications in drug development .

Comparative Analysis

The following table summarizes key compounds related to this compound and their respective biological activities:

Compound NameDescriptionBiological Activity
{2-azabicyclo[2.2.1]heptan-3-yl}methanol hydrochlorideSimilar bicyclic structure with different substitution patternsVariable activity against DPP-4
{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanolContains an oxygen atom instead of nitrogenAltered receptor affinity
tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamateIncludes a tert-butyl groupInfluences solubility and reactivity

Q & A

Q. What are the key synthetic routes for {2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Two primary routes are documented:

  • Route 1 (BOC-Protected Pathway):

    • Protection: The secondary nitrogen is protected with a tert-butyloxycarbonyl (BOC) group to prevent side reactions during subsequent steps.
    • Reduction: The ester intermediate is reduced using LiAlH₄ in tetrahydrofuran (THF) under controlled cooling and short reaction times (3 hours) to minimize side products. This yields the alcohol derivative .
    • Mitsunobu Reaction: An SN2 reaction introduces substituents, leveraging the BOC group’s electron-withdrawing nature to avoid aziridinium ion formation .
    • Deprotection: Acidic or catalytic hydrogenation removes the BOC group, yielding the final amine hydrochloride.
  • Route 2 (Thionyl Chloride-Mediated):

    • Esterification/Ring-Opening: Reacting 2-azabicyclo[2.2.1]hept-5-ene-3-one with thionyl chloride generates a ring-opening intermediate.
    • Reduction: The intermediate is reduced in dichloromethane/water to produce the target compound .

Key Considerations:

  • LiAlH₄ requires strict anhydrous conditions and controlled temperature to avoid over-reduction.
  • Thionyl chloride route may offer faster purification but risks chlorinated byproducts.

Q. Table 1: Comparison of Synthetic Routes

ParameterBOC-Protected Route Thionyl Chloride Route
YieldModerate (60–75%)High (80–85%)
Purification ComplexityModerate (chromatography)Simple (aqueous workup)
Side ReactionsAziridinium ion formationChlorination byproducts

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Key signals include the bicyclic scaffold protons (δ 1.5–3.0 ppm) and the methanol group (δ 3.5–4.0 ppm). Rotamers due to hindered nitrogen rotation may split signals .
    • 2D NMR (COSY, HSQC): Resolves coupling patterns and assigns stereochemistry.
  • Mass Spectrometry (MS):
    • High-Resolution MS (HRMS): Confirms molecular formula (e.g., C₇H₁₂ClNO⁺ requires m/z 162.0684) .
  • X-ray Crystallography:
    • Resolves absolute configuration, critical for stereospecific applications (e.g., (1R,4S) vs. (1S,4R) enantiomers) .
  • Purity Analysis:
    • HPLC/LC-MS: Detects impurities (e.g., unreacted intermediates, chlorinated byproducts) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what analytical tools resolve rotameric mixtures?

Methodological Answer:

  • Stereocontrol Strategies:
    • Chiral Auxiliaries: Use enantiopure BOC-protected intermediates to dictate configuration .
    • Catalytic Asymmetric Reduction: Enzymatic or metal-catalyzed reductions (e.g., Ru-BINAP) for enantioselective alcohol formation.
  • Rotamer Resolution:
    • Dynamic NMR: Monitors temperature-dependent coalescence of rotamers (e.g., hindered N-Boc rotation) .
    • Crystallization-Induced Diastereomer Resolution: Introduces chiral counterions or co-crystals to separate rotamers .

Q. Table 2: Rotamer Ratios in Solution

SolventRotamer Ratio (Major:Minor)Temperature (°C)Source
CDCl₃70:3025
DMSO-d685:1525

Q. What are the mechanistic implications of competing pathways in azide-to-amine reductions?

Methodological Answer: Two pathways dominate:

  • Triphenylphosphine (PPh₃) in Methanol:
    • Mechanism: Staudinger reaction forms iminophosphorane, hydrolyzed to amine. Risks phosphine oxide byproducts .
  • Catalytic Hydrogenation:
    • Conditions: H₂ (1–3 atm), Pd/C or Raney Ni, room temperature.
    • Advantages: Cleaner product, scalable, but requires careful catalyst selection to avoid over-reduction .

Data Contradictions:

  • reports hydrogenation as preferable for crude product use, while emphasizes dichloromethane/water reduction. Contextual factors (scale, purity needs) dictate method choice.

Q. How does the bicyclic scaffold influence bioactivity in medicinal chemistry applications?

Methodological Answer:

  • Conformational Rigidity: The 2-azabicyclo[2.2.1]heptane core restricts rotational freedom, enhancing target binding selectivity (e.g., kinase inhibitors, GPCR modulators) .
  • Case Study (Antitumor Agents):
    • Derivatives with sulfonamide or isothiocyanate groups show IC₅₀ values comparable to cisplatin in cell lines (e.g., 2-azabicyclo[2.2.1]heptane-2-sulfonamide, IC₅₀ = 4.2 µM vs. cisplatin IC₅₀ = 3.8 µM) .
    • Structure-Activity Relationship (SAR): Methanol substitution at C4 improves solubility and bioavailability .

Q. How should researchers address stability and storage challenges for this compound?

Methodological Answer:

  • Stability Risks:
    • Hydrolysis: The hydrochloride salt is hygroscopic; store under argon in sealed containers .
    • Light Sensitivity: Degrades via radical pathways; amber vials and dark storage recommended .
  • Long-Term Storage:
    • Conditions: -20°C (desiccated) for >1 year stability. Room temperature storage risks decomposition within 6 months .

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